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molecular formula C8H9NO2 B085802 N-Methylanthranilic acid CAS No. 119-68-6

N-Methylanthranilic acid

Cat. No. B085802
M. Wt: 151.16 g/mol
InChI Key: WVMBPWMAQDVZCM-UHFFFAOYSA-N
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Patent
US04065457

Procedure details

This was prepared from N-methyl anthranilic acid (22.04g. 0.146 mole) as described in Example 30a., m.p. (EtOH) 270°-273° C. (Found; C, 68.59; H, 5.44; N, 7.73; C10H9NO2 requires; C, 58.56; H, 5.18; N, 8.00%).
Quantity
22.04 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:4](=[CH:8][CH:9]=[CH:10][CH:11]=1)[C:5](O)=[O:6].[CH3:12][CH2:13][OH:14]>>[OH:6][C:5]1[C:4]2[C:3](=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:2]([CH3:1])[C:13](=[O:14])[CH:12]=1

Inputs

Step One
Name
Quantity
22.04 g
Type
reactant
Smiles
CNC=1C(C(=O)O)=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=CC(N(C2=CC=CC=C12)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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